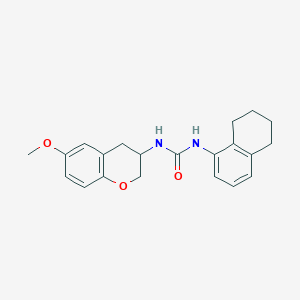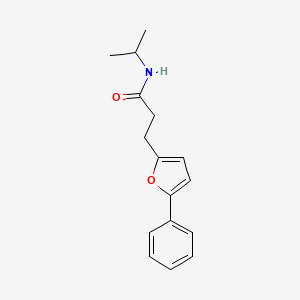
methyl 4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-1H-pyrrole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-1H-pyrrole-2-carboxylate is a chemical compound with potential biological activity. It is a pyrrole-based compound that has been studied for its potential use in drug development.
Wirkmechanismus
Methyl 4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-1H-pyrrole-2-carboxylate acts as an inhibitor of certain enzymes, such as protein kinases and histone deacetylases. These enzymes are involved in the regulation of gene expression, cell cycle progression, and other cellular processes. By inhibiting their activity, the compound can potentially disrupt the growth and survival of cancer cells and reduce inflammation and neurodegeneration.
Biochemical and Physiological Effects:
Methyl 4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-1H-pyrrole-2-carboxylate has been shown to have several biochemical and physiological effects. It can induce cell cycle arrest and apoptosis in cancer cells, reduce inflammation by inhibiting the production of pro-inflammatory cytokines, and protect against neurodegeneration by promoting the survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-1H-pyrrole-2-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have potential biological activity against several diseases. However, there are also limitations to its use in lab experiments. The compound's mechanism of action is not fully understood, and its potential side effects and toxicity are not well characterized.
Zukünftige Richtungen
There are several future directions for the study of methyl 4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-1H-pyrrole-2-carboxylate. One direction is to further investigate its mechanism of action and identify its specific targets in cancer, inflammation, and neurodegenerative diseases. Another direction is to optimize its chemical structure to improve its potency and selectivity. Additionally, the compound's potential side effects and toxicity should be further characterized to ensure its safety for use in humans.
Conclusion:
Methyl 4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-1H-pyrrole-2-carboxylate is a pyrrole-based compound with potential biological activity against cancer, inflammation, and neurodegenerative diseases. Its mechanism of action involves the inhibition of certain enzymes, and it has several biochemical and physiological effects. While there are advantages to its use in lab experiments, there are also limitations to its use, and its potential side effects and toxicity are not well characterized. Further research is needed to fully understand its mechanism of action and optimize its chemical structure for potential use in drug development.
Synthesemethoden
Methyl 4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-1H-pyrrole-2-carboxylate can be synthesized through a multistep process involving the reaction of pyrrole and 3,4-dihydroisoquinoline-2(1H)-sulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The product is then purified through column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
Methyl 4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-1H-pyrrole-2-carboxylate has been studied for its potential use in drug development. It has been shown to have potential biological activity against cancer, inflammation, and neurodegenerative diseases. Several studies have focused on the compound's ability to inhibit the activity of certain enzymes, such as protein kinases and histone deacetylases, which are involved in the development and progression of these diseases.
Eigenschaften
IUPAC Name |
methyl 4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-1H-pyrrole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-21-15(18)14-8-13(9-16-14)22(19,20)17-7-6-11-4-2-3-5-12(11)10-17/h2-5,8-9,16H,6-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORIGULZUQHGDIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CN1)S(=O)(=O)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-1H-pyrrole-2-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

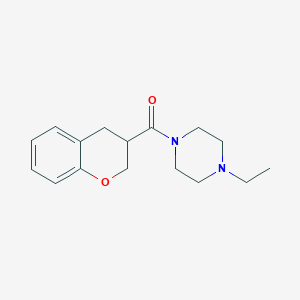
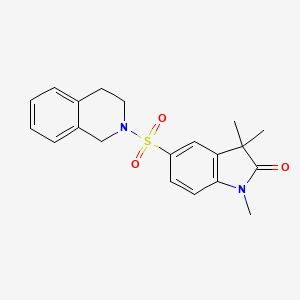
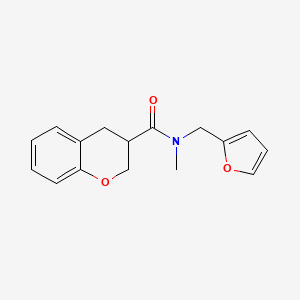
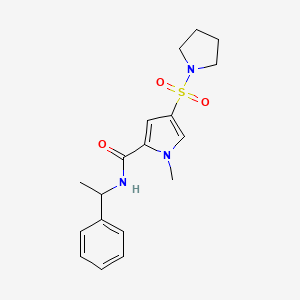
![6-methoxy-N-[2-(4-methylpiperazin-1-yl)ethyl]chromane-3-carboxamide](/img/structure/B7518502.png)

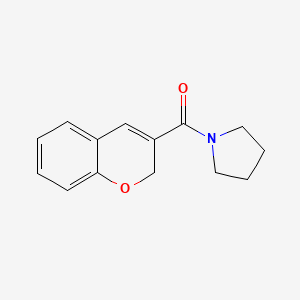
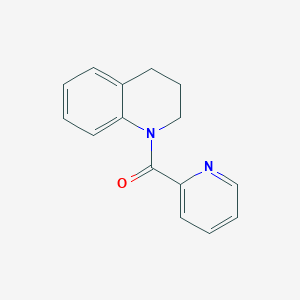
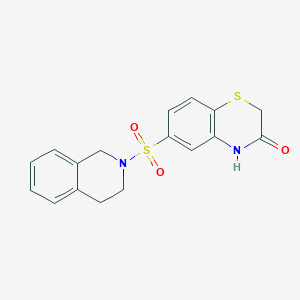

![N-{3-[cyclohexyl(methyl)amino]propyl}-2H-chromene-3-carboxamide](/img/structure/B7518565.png)
![1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-4-(2-furoyl)piperazine](/img/structure/B7518566.png)
